

Application Notes and Protocols: Nintedanib Tosylate

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Compound of Interest

Compound Name: Nintedanib Tosylate

Cat. No.: B560534

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Introduction

Nintedanib Tosylate is the tosylate salt form of nintedanib, an orally available and potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).^{[1][2]} It demonstrates significant anti-neoplastic activity by targeting key pathways involved in tumor growth, angiogenesis, and metastasis.^{[1][3]} The primary targets of Nintedanib include c-MET (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).^{[1][2]} By competitively binding to the ATP-binding pocket of these kinases, Nintedanib disrupts downstream signaling, leading to the inhibition of cancer cell proliferation and survival.^{[4][5]} The tosylate salt formation enhances the compound's physicochemical properties, such as solubility and stability, compared to its free base form.^[4]

Physicochemical Properties and Solubility

Nintedanib Tosylate is a white to off-white crystalline solid.^[4] Its solubility is highly dependent on the solvent. While it is practically insoluble in water, it exhibits excellent solubility in dimethyl sulfoxide (DMSO).^{[4][6]}

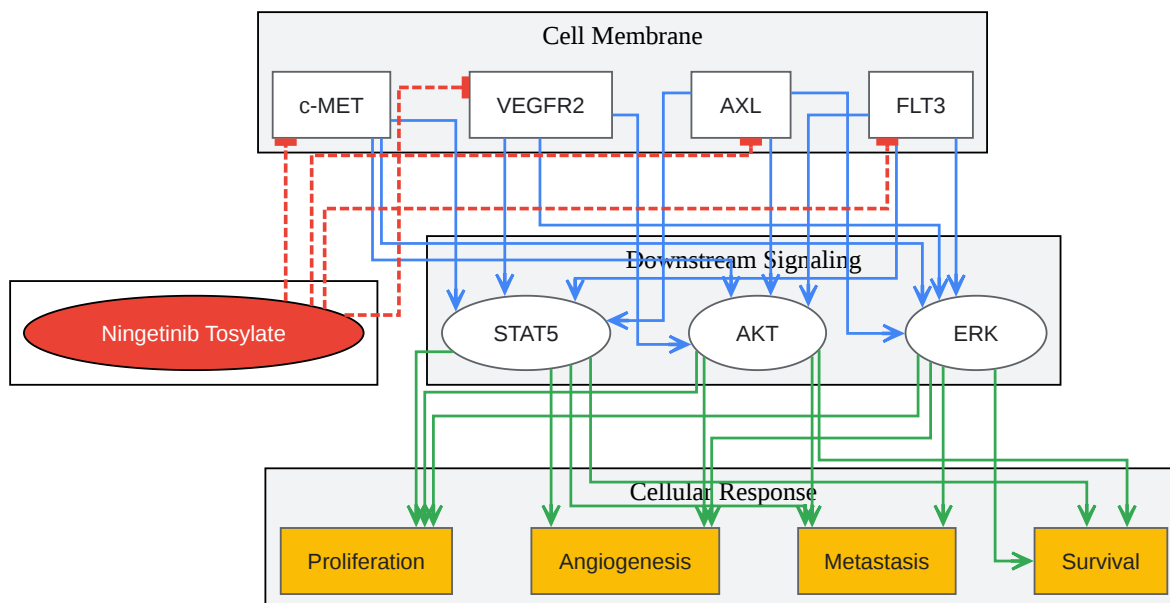
Table 1: Solubility of **Nintedanib Tosylate**

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Source(s)
DMSO	33.33	45.73	[4]
DMSO	8	10.98	[7]
DMSO (Ningetinib free base)	20	35.93	[8]
Water	< 0.1	Insoluble	[4][6]

Note: The molecular weight of **Ningetinib Tosylate** is 728.79 g/mol , and the molecular weight of Ningetinib free base is 556.58 g/mol .[4][9] Variations in reported DMSO solubility may be due to differences in experimental conditions or the specific form of the compound tested (tosylate salt vs. free base).

Mechanism of Action: Signaling Pathway Inhibition

Ningetinib exerts its therapeutic effects by inhibiting the phosphorylation of several key receptor tyrosine kinases. This blockade prevents the activation of downstream signaling cascades that are crucial for cancer cell functions. The primary pathways affected include STAT5, AKT, and ERK, which regulate cell proliferation, survival, angiogenesis, and metastasis.[5][10]



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Caption: Inhibition of RTK pathways by **Ningetinib Tosylate**.

Experimental Protocols

Preparation of a DMSO Stock Solution (e.g., 10 mM for in vitro use)

This protocol describes the preparation of a concentrated stock solution of **Ningetinib Tosylate** in DMSO, which can be further diluted for various experimental applications.

Materials:

- **Ningetinib Tosylate** powder (MW: 728.79 g/mol)
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **Ningetinib Tosylate** needed:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 728.79 \text{ g/mol} \times 1000 \text{ mg/g} = 7.29 \text{ mg}$
- Weighing: Carefully weigh out 7.29 mg of **Ningetinib Tosylate** powder and transfer it to a sterile vial.
- Dissolution: Add 1 mL of sterile DMSO to the vial.
- Mixing: Cap the vial tightly and vortex thoroughly. If necessary, gentle heating or sonication can be used to aid complete dissolution.^[7] Visually inspect the solution to ensure no particulates are present.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6 months or more).^[11]

Protocol for In Vitro Cell-Based Assays

This protocol outlines the steps for diluting the DMSO stock solution for treating cells in culture. A key consideration is to minimize the final DMSO concentration to prevent solvent-induced cytotoxicity.

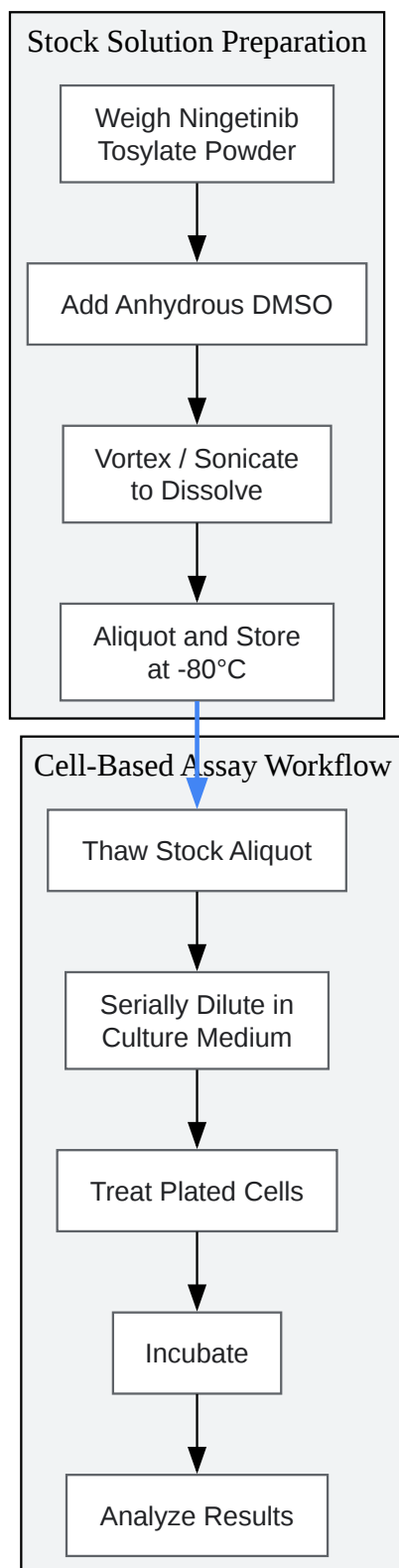
Materials:

- 10 mM **Ningetinib Tosylate** stock solution in DMSO

- Appropriate cell culture medium
- Cells plated in multi-well plates
- Sterile pipette tips and tubes

Procedure:

- **Determine Final Concentration:** Decide on the final concentrations of **Ningetinib Tosylate** required for the experiment (e.g., a dose-response curve from 1 nM to 1 μ M).
- **Intermediate Dilutions:** Perform serial dilutions of the 10 mM stock solution in sterile DMSO if necessary to achieve the desired concentration range. This is critical for dose-response experiments to ensure accuracy.[\[12\]](#)
- **Working Solution Preparation:** Directly dilute the stock or intermediate stock solution into pre-warmed cell culture medium to create the final working solution.
 - **Crucial Step:** The final concentration of DMSO in the culture medium should be kept below 0.5%, with 0.1% being a widely recommended safe limit for most cell lines to avoid toxicity. [\[11\]](#)[\[13\]](#)
 - **Example:** To achieve a 10 μ M final concentration in 1 mL of medium, add 1 μ L of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
- **Controls:** Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the experimental groups.[\[11\]](#)
- **Cell Treatment:** Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **Ningetinib Tosylate** or the vehicle control.
- **Incubation and Analysis:** Incubate the cells for the desired experimental duration and then proceed with the relevant downstream analysis (e.g., proliferation assay, western blot, apoptosis assay).



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Caption: General workflow for preparing and using Ningetinib in vitro.

Preparation of Dosing Solution for In Vivo Animal Studies

For in vivo experiments, **Ningetinib Tosylate** is often formulated in a vehicle that includes co-solvents to maintain solubility in an aqueous-based solution suitable for administration (e.g., oral gavage).

Materials:

- **Ningetinib Tosylate** stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure (Example Formulation): This protocol is an example, and the final formulation may need optimization based on the required dose and administration route.

- **Prepare the DMSO Stock:** Prepare a concentrated stock of **Ningetinib Tosylate** in DMSO (e.g., 25 mg/mL).
- **Mix Co-solvents:** In a sterile tube, combine the DMSO stock solution with PEG300. For example, to prepare 1 mL of a final dosing solution, add 100 μ L of the 25 mg/mL DMSO stock to 400 μ L of PEG300 and mix thoroughly.^[6]
- **Add Surfactant:** Add a surfactant like Tween-80 to the mixture to improve stability. Continuing the example, add 50 μ L of Tween-80 and mix until the solution is homogeneous.^[6]
- **Final Dilution:** Add the aqueous component, such as saline, to reach the final volume. In this example, add 450 μ L of saline to bring the total volume to 1 mL.^[6] The final vehicle composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- **Administration:** The dosing solution should be prepared fresh on the day of use.^[6] Mix well before administration to ensure a uniform suspension.

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